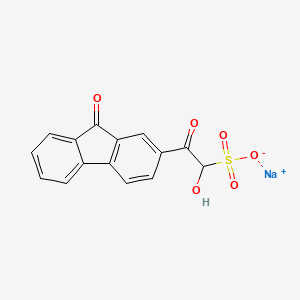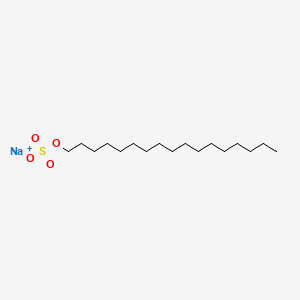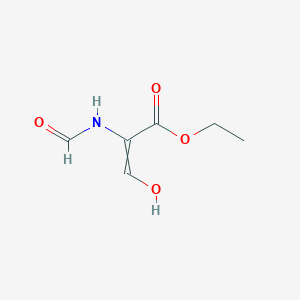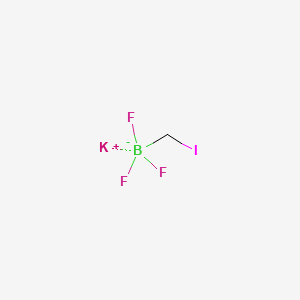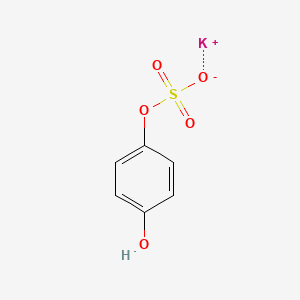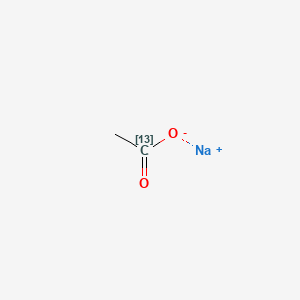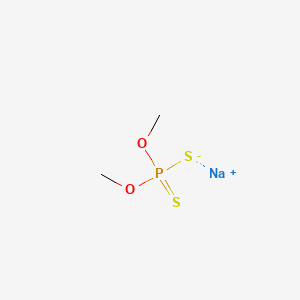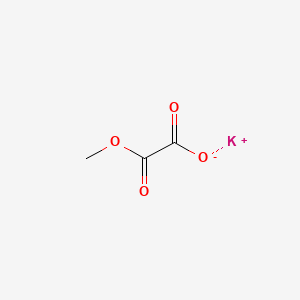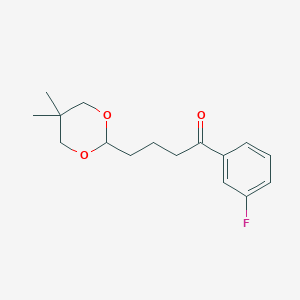![molecular formula C7H5FN2 B1343682 5-氟-1H-吡咯并[3,2-b]吡啶 CAS No. 887570-96-9](/img/structure/B1343682.png)
5-氟-1H-吡咯并[3,2-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1H-pyrrolo[3,2-b]pyridine, also known as 5-FPP, is a heterocyclic compound belonging to the pyridine family. It is a naturally occurring compound found in various fungi, bacteria, and plants. 5-FPP is also a synthetic compound with potential applications in the medical and pharmaceutical fields. This compound has been extensively studied for its unique properties and its potential to be used in a variety of applications. The purpose of
科学研究应用
化学传感应用
吡咯并吡啶衍生物的一个重要应用是在化学传感器的开发中。Maity 等人(2018 年)合成了基于吡咯并[3,4-c]吡啶骨架的荧光团,这些荧光团对 Fe3+/Fe2+ 阳离子显示出高选择性。这些化合物被用作这些金属离子的关闭化学传感器,并用于成像活 HepG2 细胞中的 Fe3+,说明该化合物在生物和环境传感应用中的实用性 Maity 等人,2018。
药物开发和合成
研究还集中在合成用于制药的吡咯并吡啶衍生物上。Thibault 等人(2003 年)提出了制备 4-氟-1H-吡咯并[2,3-b]吡啶的方法,证明了其作为药物合成中多功能中间体的潜力 Thibault 等人,2003。Staroń 等人(2019 年)的另一项研究发现了在 5-HT6R 上具有活性的新化合物,表明该化合物的骨架与迄今为止发表的所有血清素受体配体有显着差异,为新型抗精神病或抗抑郁药物提供了基础 Staroń 等人,2019。
抗肿瘤活性
吡咯并吡啶衍生物也因其抗肿瘤活性而受到探索。Carbone 等人(2013 年)合成了去顶森亭类似物,在弥漫性恶性腹膜间皮瘤模型中显示出显着的抗肿瘤活性。这些化合物充当细胞周期蛋白依赖性激酶 1 抑制剂,突出了吡咯并吡啶衍生物在癌症治疗中的治疗潜力 Carbone 等人,2013。
分子影像
在诊断成像领域,[18 F]MK-6240,一种基于吡咯并吡啶结构的氟-18 标记化合物,已被开发用于阿尔茨海默病中神经纤维缠结的正电子发射断层扫描 (PET) 成像。这突出了该化合物在为神经退行性疾病创建诊断工具中的实用性 Collier 等人,2017。
作用机制
While the specific mechanism of action for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is not known, similar compounds have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, it’s possible that 5-Fluoro-1H-pyrrolo[3,2-b]pyridine may also interact with this pathway.
安全和危害
The safety information for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
未来方向
The potential of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine and similar compounds in cancer therapy is an exciting area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use. Given their potent activities against FGFR1, 2, and 3 , these compounds represent promising leads for the development of new anti-cancer drugs.
生化分析
Biochemical Properties
5-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound has been shown to inhibit the activity of FGFRs, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine interacts with other proteins involved in cellular metabolism and gene expression, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine inhibits the proliferation and induces apoptosis by targeting FGFRs . This inhibition leads to a decrease in cell migration and invasion, making it a potential therapeutic agent for cancer treatment . Moreover, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptor . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
5-Fluoro-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels within the cell . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
5-fluoro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMNGOFEWIVDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646433 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-96-9 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

